Sterically Constrained Selenium Center Alters δ-Aminolevulinic Acid Dehydratase (δ-ALAD) Inhibition Potency: Computational Docking Comparison
Molecular docking studies of disubstituted diaryl diselenides against mammalian δ-aminolevulinic acid dehydratase (δ-ALAD) indicate that the ortho-chloro isomer positions its selenium atoms in a distinct binding orientation compared to para-substituted analogs. Bis(4-chlorophenyl) diselenide achieved a docking score of -6.8 kcal/mol, while the ortho-chloro derivative showed a reduced affinity (-5.9 kcal/mol), consistent with steric clash between the ortho-chlorine and the enzyme's cysteine-rich active site [1]. This suggests bis(2-chlorophenyl) diselenide may serve as a lower-toxicity tool compound in studies where δ-ALAD inhibition is an off-target concern.
| Evidence Dimension | Molecular docking binding energy (ΔG) toward mammalian δ-ALAD |
|---|---|
| Target Compound Data | Bis(2-chlorophenyl) diselenide: docking score -5.9 kcal/mol |
| Comparator Or Baseline | Bis(4-chlorophenyl) diselenide: docking score -6.8 kcal/mol; Diphenyl diselenide: -6.2 kcal/mol |
| Quantified Difference | 0.9 kcal/mol weaker binding vs. para isomer; 0.3 kcal/mol weaker than parent diphenyl diselenide |
| Conditions | In silico docking using AutoDock Vina; mammalian δ-ALAD crystal structure (PDB ID not specified in source). |
Why This Matters
For researchers studying selenium-mediated enzyme inhibition, the weaker δ-ALAD interaction of the ortho isomer can reduce confounding cytotoxicity, making it a preferred negative-control or selectivity tool over the para analog.
- [1] M. Ibrahim, M. I. A. Hassan, et al., "Molecular docking studies of disubstituted diaryl diselenides as mammalian δ-aminolevulinic acid dehydratase enzyme inhibitors," presented at the International Conference on Chemical and Biological Sciences, 2015. [Online]. Available: https://scholar.google.hr (abstract). View Source
